molecular formula C18H14O3 B163075 Dihydrotanshinone CAS No. 125623-97-4

Dihydrotanshinone

カタログ番号 B163075
CAS番号: 125623-97-4
分子量: 278.3 g/mol
InChIキー: HARGZZNYNSYSGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydrotanshinone I is a compound extracted from the plant Salvie miltorrhiza Bunge . It is used as a gram-positive antibacterial and anti-cancer compound . It exhibits neuromodulatory, anticancer, anti-inflammatory, anti-allergic, anti-diabetic, antithrombotic, vasodilatory, antihypertensive, and anti-angiogenic activities . It is a potent anti-cancer agent with its cytotoxic, apoptosis, cell cycle arrest effects and inhibition of angiogenesis, and metastasis in cancer cells .


Synthesis Analysis

The total synthesis of Dihydrotanshinone I was reported by R. L. Danheiser, D. S. Casebier, and J. L. Loebach in Tetrahedron Letters in 1992 .


Molecular Structure Analysis

Dihydrotanshinone I belongs to a class of lipophilic abietane diterpenoids . It is an abietane diterpenoid compound with the molecular formula: C18H14O3 .


Chemical Reactions Analysis

Dihydrotanshinone I can catalyze a variety of chemical reactions and plays an important role in protecting organisms from external aggression and in plant secondary metabolism .


Physical And Chemical Properties Analysis

Dihydrotanshinone I has a molecular formula of C18H14O3 and a molecular weight of 278.30 .

科学的研究の応用

Vasorelaxant Properties

Dihydrotanshinone, extracted from Salvia miltiorrhiza (danshen), exhibits significant vasorelaxant effects on rat coronary arteries. Its mechanism primarily involves inhibiting Ca(2+) influx in vascular smooth muscle cells, independent of endothelial pathways, muscarinic receptors, beta-adrenoceptors, adenylyl cyclase, and guanylyl cyclase pathways (Lam et al., 2008).

Anticancer Potential

  • Dihydrotanshinone shows promising anticancer effects against glioma cells. It induces apoptosis and inhibits cell proliferation in a dose- and time-dependent manner, affecting caspases and cytochrome c activation (Cao et al., 2017).
  • It also enhances apoptotic effects when combined with irradiation in human cervical cancer, suggesting a potential as a radiosensitizer (Ye et al., 2011).
  • Dihydrotanshinone I induced apoptosis and autophagy in colon cancer cells through a caspase and ROS-dependent pathway, indicating its role in colon cancer therapy (Wang et al., 2015).

Anti-Inflammatory and Immunomodulatory Effects

  • The compound exhibits anti-inflammatory properties, as shown in studies on lipopolysaccharide-treated cells and animal models. It effectively reduces pulmonary edema and suppresses levels of inflammatory cytokines (Yue et al., 2021).
  • Dihydrotanshinone I also inhibits NF-κB activation, a pathway central to inflammation and cancer, further supporting its therapeutic potential in these conditions (Wang et al., 2015).

Neuroprotective and Cognitive Effects

  • Tanshinone congeners, including dihydrotanshinone, have been found to improve memory impairments induced by scopolamine in mice, suggesting potential benefits in cognitive disorders (Kim et al., 2007).

Cardiovascular Health

  • Dihydrotanshinone I has shown a protective effect against atherosclerosis in mouse models, working through NOX4/NF-κB mediated pathways (Zhao et al., 2016).
  • It also acts as an acetylcholinesterase inhibitor, potentially relevant for treating Alzheimer's disease (Ren et al., 2004).

Other Applications

  • The compound shows potential in treating hepatic fibrosis, as evidenced by a metabolomics study revealing its impact on various metabolic pathways (Chaoyang et al., 2021).

Safety And Hazards

Dihydrotanshinone I should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

将来の方向性

Dihydrotanshinone I has shown promising results in treating rheumatoid arthritis, some immune-mediated inflammatory diseases, psoriasis, and inflammatory bowel disease . It might serve as a lead compound for drug discovery in related diseases while further in-depth investigations are still needed .

特性

IUPAC Name

1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARGZZNYNSYSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrotanshinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotanshinone
Reactant of Route 2
Dihydrotanshinone
Reactant of Route 3
Dihydrotanshinone
Reactant of Route 4
Dihydrotanshinone
Reactant of Route 5
Dihydrotanshinone
Reactant of Route 6
Dihydrotanshinone

Citations

For This Compound
3,920
Citations
X Chen, J Yu, B Zhong, J Lu, JJ Lu, S Li, Y Lu - Pharmacological Research, 2019 - Elsevier
… two kinds of dihydrotanshinone I: 1,2-dihydrotanshinone I and 15,16-dihydrotanshinone I. … In this review, we only focus on the pharmacological effect of 15,16-dihydrotanshinone I and …
Number of citations: 52 www.sciencedirect.com
P Lal, L Cerofolini, VG D'Agostino, C Zucal… - Nucleic acids …, 2017 - academic.oup.com
The Human antigen R protein (HuR) is an RNA-binding protein that recognizes U/AU-rich elements in diverse RNAs through two RNA-recognition motifs, RRM1 and RRM2, and post-…
Number of citations: 70 academic.oup.com
L Wang, T Hu, J Shen, L Zhang, RLY Chan, L Lu, M Li… - Phytomedicine, 2015 - Elsevier
Background Dihydrotanshinone I (DHTS) was previously reported to exhibit the most potent anti-cancer activity among several tanshinones in colon cancer cells. Its cytotoxic action was …
Number of citations: 63 www.sciencedirect.com
DS Lee, SH Lee - Journal of bioscience and bioengineering, 2000 - Elsevier
… for the first time that dihydrotanshinone I, isolated from Salvia … the mechanism underlying dihydrotanshinone I toxicity … DNA fragmentation assay, Dihydrotanshinone I induced cell growth …
Number of citations: 42 www.sciencedirect.com
R Yuan, L Huang, LJ Du, JF Feng, J Li, YY Luo… - Pharmacological …, 2019 - Elsevier
Dihydrotanshinone (DHT), one of the major ingredients of Salvia miltiorrhiza Bunge (Danshen), displays many bioactivities. However, the activity and underlying mechanism of DHT in …
Number of citations: 58 www.sciencedirect.com
J Cheung, EN Gary, K Shiomi… - ACS medicinal …, 2013 - ACS Publications
… Structures of recombinant human acetylcholinesterase in complex with the natural product inhibitors dihydrotanshinone I and territrem B reveal dihydrotanshinone I binding that is …
Number of citations: 214 pubs.acs.org
WYW Lee, KWK Liu, JHK Yeung - Cancer letters, 2009 - Elsevier
… concentration-dependently, with dihydrotanshinone being the most potent. All … dihydrotanshinone can induce activation of p38 MAPK. The p38 MAPK activation by …
Number of citations: 101 www.sciencedirect.com
DS Lee, SH Lee, JG Noh, SD Hong - Bioscience, biotechnology …, 1999 - Taylor & Francis
… ," we isolated cryptotanshinone and dihydrotanshinone I as active … that cryptotanshinone" and dihydrotanshinone I" inhibited the … We isolated cryptotanshinone and dihydrotanshinone I …
Number of citations: 164 www.tandfonline.com
L Wang, JHK Yeung, T Hu, WY Lee, L Lu, L Zhang… - Life sciences, 2013 - Elsevier
… The role of ROS generation in the pro-apoptotic activity of dihydrotanshinone (DHTS) was … the mechanism of anti-cancer action of dihydrotanshinone (DHTS), which was shown to be the …
Number of citations: 45 www.sciencedirect.com
Y Cao, B Huang, C Gao - Bosnian Journal of Basic Medical …, 2017 - ncbi.nlm.nih.gov
… In this study, 0-100 μg/L of dihydrotanshinone was applied to human glioblastoma SHG-44 … properties of dihydrotanshinone were observed. Specifically, dihydrotanshinone could …
Number of citations: 28 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。